N-(4-bromo-3-methylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

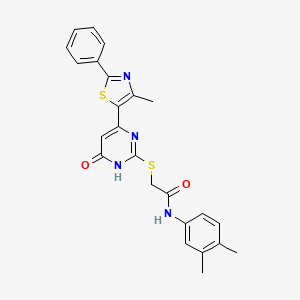

N-(3,4-dimethylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S2/c1-14-9-10-18(11-15(14)2)26-21(30)13-31-24-27-19(12-20(29)28-24)22-16(3)25-23(32-22)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,30)(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVCJLXZBMRXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide, identified by CAS Number 1115967-34-4, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 462.6 g/mol. The structure includes a thiazole ring, which is known for its role in various biological activities, along with a pyrrole moiety that enhances its pharmacological profile .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Thiazoles have been shown to inhibit various cancer cell lines through multiple mechanisms:

- Tyrosine Kinase Inhibition : The compound selectively inhibits Src family kinases (SFKs) and c-Kit, which are crucial in cancer cell proliferation and survival. This inhibition leads to reduced cell adhesion, migration, and invasion in prostate cancer models .

- Cell Cycle Arrest and Apoptosis : It has been reported that compounds with similar structures can induce G1 phase arrest in the cell cycle and promote apoptosis in cancer cells, limiting metastasis and tumor growth .

- In Vitro Studies : In vitro assays demonstrated that related thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-468 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 6.37 µM to higher concentrations depending on the specific derivative .

Antibacterial Activity

Thiazole compounds have also been investigated for their antibacterial properties. The presence of the pyrrole ring enhances their interaction with bacterial enzymes:

- Mechanism of Action : Similar compounds have shown efficacy against Gram-positive bacteria like Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL . This suggests that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated a series of thiazole derivatives, including this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models of breast and prostate cancers. The mechanism was primarily through the inhibition of SFK signaling pathways .

Study 2: Antibacterial Properties

In another study focusing on antibacterial activity, derivatives similar to this compound were tested against a panel of bacterial strains. The results showed promising activity against both resistant and sensitive strains of bacteria, indicating potential for development into new antibacterial agents .

Summary of Findings

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-(4-bromo-3-methylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide exhibit antiviral properties. For instance, structural modifications of thiazole derivatives have shown enhanced activity against HIV. In a study, a related compound demonstrated a significant increase in antiviral potency when specific functional groups were altered, suggesting a promising avenue for developing new antiviral agents targeting HIV .

Antibacterial Properties

Another important application is in the development of antibacterial agents. Pyrrole-containing compounds have been documented to exhibit potent antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). A related pyrrole derivative was reported to be over 62 times more effective than vancomycin against MRSE, highlighting the potential of thiazole and pyrrole derivatives in combating bacterial infections .

Case Study 1: Antiviral Lead Optimization

A study focused on lead optimization for antiviral compounds derived from thiazole structures indicated that modifications could yield significantly improved antiviral activity. The introduction of hydroxyl groups at specific positions on the thiazole ring resulted in enhanced binding affinity to viral proteins, leading to increased efficacy against HIV strains .

Case Study 2: Antibacterial Efficacy

In a comparative analysis of pyrrole derivatives, researchers synthesized several compounds based on the structure of this compound. These derivatives were tested against various bacterial strains, revealing that certain modifications led to MIC (Minimum Inhibitory Concentration) values significantly lower than those of established antibiotics like ciprofloxacin .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis involves multi-step reactions:

- Step 1: Construct the thiazole core via Hantzsch thiazole synthesis, using cysteine derivatives or substituted thioureas as precursors.

- Step 2: Introduce the 1-ethylpyrrole moiety via Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, 80°C, DMF/H₂O solvent) .

- Step 3: Form the carboxamide bond using EDCI/HOBt-mediated coupling with 4-bromo-3-methylaniline under inert conditions . Critical parameters: Maintain anhydrous conditions during coupling, monitor via TLC (silica gel, 3:7 ethyl acetate/hexane; Rf ~0.4), and purify via gradient column chromatography .

Q. Which spectroscopic techniques are essential for structural characterization?

- NMR (¹H/¹³C): Confirm regiochemistry of the thiazole ring and substitution patterns (e.g., δ 2.3 ppm for thiazole-CH₃, δ 7.8-8.2 ppm for bromophenyl protons) .

- FT-IR: Validate carboxamide formation (C=O stretch ~1650 cm⁻¹) and pyrrole N-H (~3400 cm⁻¹) .

- HRMS: Confirm molecular ion ([M+H]⁺ calculated for C₂₀H₂₁BrN₃OS: 456.04) .

Q. What solvent systems are optimal for solubility and crystallization?

The compound shows moderate solubility in DMSO (>10 mM) and chloroform. For crystallization, use slow vapor diffusion of hexane into a saturated DCM solution. Crystals suitable for X-ray diffraction typically form in orthorhombic systems (P2₁2₁2₁ space group observed in analogous structures) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki coupling efficiency.

- Temperature Control: Maintain 70-80°C during pyrrole-thiazole coupling to prevent ring-opening side reactions .

- Byproduct Analysis: Use HPLC-MS to identify impurities (e.g., dehalogenated byproducts from bromophenyl group) and adjust stoichiometry (1.2 eq. of 4-bromo-3-methylaniline) .

Q. How to design structure-activity relationship (SAR) studies for biological evaluation?

- Analog Synthesis: Modify (a) the bromophenyl group (replace Br with Cl, CF₃), (b) pyrrole substituents (ethyl → propyl), and (c) thiazole methyl position .

- Assay Selection: Pair enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assays). For inconsistent results, validate membrane permeability via PAMPA or Caco-2 models .

Q. What strategies resolve contradictions in biological activity data across assays?

- Orthogonal Validation: Compare SPR (binding affinity) with ITC (thermodynamic parameters) for target engagement .

- Metabolic Stability: Incubate with liver microsomes (human/mouse) to assess half-life differences impacting cellular assays .

- Off-Target Screening: Use kinome-wide profiling (e.g., KINOMEscan) to identify polypharmacology .

Q. How to elucidate the mechanism of action using computational methods?

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the carboxamide’s hydrogen bonding with catalytic lysine residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for dose-response studies?

- Nonlinear Regression: Fit IC₅₀ values using four-parameter logistic models (GraphPad Prism).

- Error Analysis: Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., analog potency) .

Q. How to address low reproducibility in synthetic batches?

- Parameter Documentation: Strictly control reaction atmosphere (N₂ vs. Ar), humidity (<10% RH), and reagent lot consistency.

- QC Protocols: Implement in-process checks via ¹H NMR (crude reaction mixtures) and UPLC purity assessment (>95%) before proceeding to next steps .

Advanced Characterization

Q. What crystallographic challenges arise in X-ray structure determination?

- Crystal Quality: Optimize solvent mixtures (e.g., DCM/MeOH) and cooling rates (-20°C at 0.5°C/min).

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. Anisotropic refinement is often required due to bromine’s high electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.